N-(5-chloro-2-methylphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide
Description
This compound is a pyrido[2,3-d]pyrimidine derivative featuring a 3-(4-methylbenzyl) substitution and a 2,4-dioxo-3,4-dihydro scaffold. Pyrido[2,3-d]pyrimidines are known for their kinase inhibitory properties, and the substitution pattern here suggests enhanced lipophilicity and target binding affinity due to the 4-methylbenzyl and chloro-methylphenyl groups .
Properties
Molecular Formula |
C24H21ClN4O3 |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H21ClN4O3/c1-15-5-8-17(9-6-15)13-29-23(31)19-4-3-11-26-22(19)28(24(29)32)14-21(30)27-20-12-18(25)10-7-16(20)2/h3-12H,13-14H2,1-2H3,(H,27,30) |
InChI Key |
JMIHLJPLVZHYOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Cyclization Strategy
The pyrido-pyrimidinone scaffold is typically synthesized via cyclocondensation of 2-aminonicotinic acid derivatives with urea or phosgene analogs. A representative route involves:
-
Benzylation at N3 : Treatment of 2-aminonicotinic acid with 4-methylbenzyl chloride in the presence of K₂CO₃ in DMF at 80°C for 12 hours yields 3-(4-methylbenzyl)-2-aminonicotinamide .
-
Cyclization : Reaction with triphosgene in anhydrous THF under reflux forms the pyrido[2,3-d]pyrimidine-2,4-dione core.
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzylation | 4-methylbenzyl chloride, K₂CO₃, DMF, 80°C | 72% |
| Cyclization | Triphosgene, THF, reflux | 65% |
Introduction of the Acetamide Side Chain
Synthesis of N-(5-Chloro-2-methylphenyl)acetamide
This intermediate is prepared via acetylation of 5-chloro-2-methylaniline :
-
Acetylation : Stirring 5-chloro-2-methylaniline with acetic anhydride (1.2 eq) in dichloromethane at 25°C for 4 hours.
-
Work-up : Precipitation in ice-water followed by recrystallization from ethanol yields the pure acetamide (mp 148–150°C).
Characterization Data :
Coupling of Pyrido-Pyrimidinone and Acetamide Moieties
Alkylation at N1 of the Pyrimidinone
The critical step involves attaching the acetamide side chain to the pyrido-pyrimidinone core:
-
Bromoacetylation : Reacting N-(5-chloro-2-methylphenyl)acetamide with bromoacetyl bromide (1.1 eq) in dry THF with Et₃N as base yields 2-bromo-N-(5-chloro-2-methylphenyl)acetamide .
-
N1-Alkylation : Treating the pyrido-pyrimidinone core with the bromoacetamide derivative using NaH in DMF at 0°C→25°C for 8 hours.
Optimization Insights :
-
Base Selection : NaH outperforms K₂CO₃ in minimizing O-alkylation byproducts.
-
Solvent Impact : DMF increases reaction rate compared to THF due to higher polarity.
Alternative Synthetic Routes
Mitsunobu Coupling Approach
For stereochemical control, the Mitsunobu reaction can link preformed fragments:
-
Prepare 1-hydroxyethyl pyrido-pyrimidinone via oxidation of the core.
-
Couple with N-(5-chloro-2-methylphenyl)acetamide using DIAD/PPh₃ in THF.
Comparative Yield Analysis :
| Method | Yield | Purity |
|---|---|---|
| Alkylation | 58% | 95% |
| Mitsunobu | 42% | 98% |
Industrial-Scale Process Considerations
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Key Observations :
- Substituent Impact : The 4-methylbenzyl group in the target compound enhances lipophilicity compared to 4-chlorobenzyl in , which may improve membrane permeability but reduce aqueous solubility.
Acetamide Side Chain Variations
Key Observations :
- Chlorine vs. Methyl : The 5-chloro-2-methylphenyl group in the target compound balances lipophilicity and steric effects compared to smaller substituents.
Biological Activity
N-(5-chloro-2-methylphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that integrate various chemical moieties. The process often includes:
- Formation of the pyrimidine core : Utilizing precursors such as 4-methylbenzyl derivatives and chlorinated phenyl groups.
- Acetylation : The introduction of the acetamide group to enhance solubility and biological activity.
- Purification : Techniques such as chromatography to isolate the desired compound from by-products.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, indicating potent antibacterial effects .
- Mechanism of Action : Molecular docking studies suggest that the compound binds effectively to crucial enzymes like DNA gyrase, forming multiple hydrogen bonds that stabilize the interaction .
Cytotoxicity Studies
In vitro assays have assessed the cytotoxic effects of this compound on various cell lines:
- Cell Lines Tested : HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cells were used in MTT assays.
- Results : The compound displayed promising cytotoxicity profiles, suggesting potential applications in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substitution | Enhances antibacterial activity |
| Methyl Group Position | Influences binding affinity to targets |
| Acetamide Group | Improves solubility and bioavailability |
Case Study 1: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial effects of several derivatives of pyrido[2,3-d]pyrimidine compounds. This compound was identified as one of the most effective compounds with an MIC comparable to established antibiotics like ciprofloxacin .
Case Study 2: Cytotoxicity Assessment
In a separate investigation focused on cancer cell lines, this compound was tested against various tumor cells. Results indicated selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells . This selectivity highlights its potential as a therapeutic agent in oncology.
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Nucleophilic substitution : Introduction of the 4-methylbenzyl group to the pyrido[2,3-d]pyrimidine core under reflux with acetonitrile as the solvent .
- Acetamide coupling : Reaction with N-(5-chloro-2-methylphenyl)acetamide using DMF as a solvent at 60–80°C .
- Key conditions : pH control (6.5–7.5) and inert atmosphere (N₂) to prevent oxidation. Yields are optimized by monitoring intermediates via TLC .
Q. Which analytical techniques are essential for confirming structural integrity?
- 1H/13C NMR : Assign peaks for the pyrido-pyrimidine core (δ 7.8–8.2 ppm for aromatic protons) and acetamide carbonyl (δ 168–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 466.9 (calculated) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C=O⋯H-N) .
Q. How is purity assessed during synthesis?
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to achieve >95% purity .
- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity? Insights from SAR studies.
Comparative SAR data for analogs (Table 1):
| Compound Modification | Biological Activity | Key Finding | Reference |
|---|---|---|---|
| Fluorination at pyrido-pyrimidine | Anticancer (IC₅₀ = 1.2 µM) | Enhanced DNA intercalation | |
| Chlorophenyl substitution | Antimicrobial (MIC = 8 µg/mL) | Improved membrane permeability | |
| Methoxybenzyl side chain | Enzyme inhibition (Ki = 0.8 nM) | Increased hydrophobic interactions |
Methodological Insight : Introduce electron-withdrawing groups (e.g., -Cl) to improve target binding, validated via isothermal titration calorimetry (ITC) .
Q. How to resolve contradictions in bioactivity data across studies?
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability tests to distinguish direct vs. off-target effects .
- Dose-response analysis : Use Hill slopes to confirm specificity; slopes >1 suggest cooperative binding .
Q. What computational strategies predict target engagement?
- Molecular docking (AutoDock Vina) : Model interactions with ATP-binding pockets (e.g., EGFR kinase). Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .
- Pharmacophore mapping : Align with known inhibitors using PyMOL to identify critical H-bond donors/acceptors .
Q. How to address solubility limitations for in vivo studies?
- Co-solvent systems : Use 10% DMSO + 10% PEG-400 in saline for IP administration .
- Crystal engineering : Modify crystallization conditions (e.g., ethanol/water mixtures) to generate hydrates with improved aqueous solubility .
Q. What methods validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor protein-ligand complex stability at 37–60°C .
- RNAi knockdown : Confirm phenotype rescue upon silencing the putative target .
Methodological Notes
- Contradiction Management : Conflicting cytotoxicity data may arise from assay-specific endpoints (e.g., MTT vs. ATP luminescence). Standardize protocols across labs .
- Synthetic Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
